molecular formula C13H19NO5 B2477752 7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate CAS No. 910332-68-2

7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

Cat. No.: B2477752
CAS No.: 910332-68-2
M. Wt: 269.297
InChI Key: FRSSKCYREXGZOH-ZQTLJVIJSA-N
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Description

Properties

IUPAC Name

7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-5-6-8(14)10(15)9(7)11(16)18-4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSSKCYREXGZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a bicyclic ketone with tert-butyl and methyl esters under controlled conditions. The reaction is usually carried out in the presence of a strong base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of new esters or amides .

Scientific Research Applications

7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a complex organic compound with the molecular formula C13H19NO5C_{13}H_{19}NO_5 . It features a unique bicyclic structure, incorporating a seven-membered ring with nitrogen and oxygen atoms. Due to its distinctive chemical properties, this compound is utilized in diverse chemical and pharmaceutical research applications.

General Information

  • Name : this compound
  • Molecular Formula : C13H19NO5C_{13}H_{19}NO_5
  • Molecular Weight : Approximately 269.3 g/mol
  • CAS Number : 935761-02-7
  • Synonyms : Several synonyms exist, including 7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate and O7-tert-butyl O4-methyl 2-oxo-7-azabicyclo[2.2.1]heptane-4, 7-dicarboxylate .

Applications

This compound is a bicyclic compound with a complex azabicyclo structure and potential biological activities, which have garnered interest in medicinal chemistry and materials science.

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research suggests that compounds with similar structural frameworks may exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial activities. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects, but the exact pathways involved depend on the specific application and context of use.

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
Tert-butyl 2-Oxo-7-Azabicyclo[2.2.1]heptaneC11H17NO3C_{11}H_{17}NO_3Lacks dicarboxylic acid functionality
3-Oxo-Azabicyclo[2.2.1]heptane DerivativesVariesDifferent substituents at the nitrogen position
Methyl Esters of Dicarboxylic AcidsVariesCommonly used as intermediates in organic synthesis

Mechanism of Action

The mechanism of action of 7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : O7-tert-Butyl O2-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
  • CAS Number : 935761-02-7
  • Molecular Formula: C₁₃H₁₉NO₅
  • Molecular Weight : 269.29 g/mol
  • Structure : A bicyclic framework with a 7-azabicyclo[2.2.1]heptane core, featuring a ketone group at position 3, a tert-butyl ester at O7, and a methyl ester at O2 .

Key Properties :

  • Purity : ≥97% (commercially available from suppliers like Aladdin Scientific and Combi-Blocks) .

Comparison with Structurally Similar Compounds

Substituent Variations in Bicyclic Esters

The following table compares the target compound with analogs differing in ester substituents or heteroatom placement:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Purity/Availability Applications/Notes
Target Compound 935761-02-7 C₁₃H₁₉NO₅ 269.29 O7-tert-butyl, O2-methyl, 3-oxo ≥97% (commercial) Building block for drug synthesis
7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate 688790-06-9 C₁₃H₂₁NO₄ 255.31 O7-tert-butyl, O2-ethyl Commercial (discontinued) Intermediate in HCl-mediated deprotection
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate - C₁₁H₁₇NO₃ 227.26 O7-tert-butyl, 2-oxo (no O2 ester) ≥95% (research use) Precursor for functionalized heterocycles
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (Norcantharidin) 5448-11-5 C₈H₁₀O₅ 186.16 7-oxa (oxygen bridge), 2,3-dicarboxylic acid Research-grade Anticancer agent (low toxicity)
2-Benzyl 7-ethyl 2-azabicyclo[4.1.0]heptane-2,7-dicarboxylate - C₁₈H₂₁NO₄ 315.36 Benzyl (O2), ethyl (O7), different bicyclic core Synthetic intermediate Used in catalytic cyclization studies

Key Structural and Functional Differences

Substituent Effects on Reactivity :

  • Ethyl vs. Methyl Esters : The ethyl-substituted analog (CAS 688790-06-9) has lower molecular weight and higher lipophilicity compared to the methyl-substituted target compound. This impacts solubility and reactivity in deprotection reactions (e.g., HCl-mediated cleavage of tert-butyl groups) .
  • Positional Isomerism : Combi-Blocks lists a positional isomer (QM-8707) with methyl at O1 instead of O2, altering steric and electronic properties .

Heteroatom Influence: 7-Aza vs. 7-Oxa: Replacement of nitrogen with oxygen (e.g., norcantharidin) drastically changes biological activity. Norcantharidin is a clinically studied anticancer agent, while 7-aza analogs are primarily synthetic intermediates .

Synthetic Utility: The target compound and its ethyl analog are used in multi-step syntheses, often as protected intermediates. For example, the ethyl variant undergoes bromination at position 3 under acidic conditions . Norcantharidin derivatives are synthesized via anhydride ring-opening reactions with amines, yielding bioactive acylamide acids .

Biological Activity

7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a bicyclic compound with a complex azabicyclo structure, characterized by its molecular formula C13H19NO5C_{13}H_{19}NO_5 and a molecular weight of approximately 269.3 g/mol. This compound is notable for its potential biological activities, which have garnered interest in medicinal chemistry and materials science.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research has indicated that compounds with similar structural frameworks may exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial activities.

Understanding the mechanism of action is crucial for assessing the therapeutic potential of this compound. Interaction studies suggest that the unique combination of functional groups may allow for selective binding to specific biological receptors or enzymes.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied to elucidate the potential biological effects of this compound:

Compound NameStructureKey Features
Tert-butyl 2-Oxo-7-Azabicyclo[2.2.1]heptaneC11H17NO3Lacks dicarboxylic acid functionality
3-Oxo-Azabicyclo[2.2.1]heptane DerivativesVariesDifferent substituents at nitrogen position
Methyl Esters of Dicarboxylic AcidsVariesCommonly used as intermediates in organic synthesis

Case Studies and Research Findings

Research has shown that compounds similar to 7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane exhibit various biological activities:

  • Antimicrobial Activity : Studies indicate that related azabicyclo compounds possess antimicrobial properties, effective against various bacterial strains.
    • Example : A study on azabicyclo derivatives demonstrated significant inhibition of bacterial growth, suggesting a potential application in antibiotic development.
  • Anti-inflammatory Effects : Compounds with similar functional groups have been shown to reduce inflammation in animal models.
    • Example : Research highlighted the anti-inflammatory effects of bicyclic compounds in reducing cytokine levels in induced inflammation models.
  • Neuroprotective Properties : Some derivatives have been investigated for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.
    • Example : A study revealed that certain azabicyclo compounds could protect neuronal cells from oxidative stress-induced damage.

Q & A

Q. What are the primary synthetic routes for 7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving palladium-catalyzed cross-coupling or strain-driven cyclization. For example:
  • Palladium-catalyzed coupling : Heteroaryl halides react with 7-azabicyclo[2.2.1]heptane derivatives using palladium-bisimidazol-2-ylidene catalysts to introduce substituents at the nitrogen position .
  • Strained bicyclic intermediates : Platinum oxide-catalyzed hydrogenation steps are employed to reduce intermediates, achieving yields up to 36% in optimized routes .
  • Transannular alkylation : Key steps involve β-elimination of silyl ethers followed by cyclization to form the bicyclic core, as seen in conformationally constrained amino acid syntheses .

Q. How is the stereochemistry of this compound characterized?

  • Methodological Answer : Stereochemical assignments rely on:
  • X-ray crystallography : Resolves absolute configurations, as demonstrated in cocrystal studies with 2-aminobenzothiazole .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations differentiate endo/exo substituents .
  • Chiral chromatography : Separates enantiomers when asymmetric synthesis is performed .

Q. What spectroscopic methods are used for structural elucidation?

  • Methodological Answer :
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C23_{23}H23_{23}NO6_6 with MW 409.43) .
  • Infrared (IR) spectroscopy : Identifies carbonyl (3-oxo) and ester (C=O) stretches at ~1700–1750 cm1^{-1} .
  • Nuclear Overhauser Effect (NOE) : Maps spatial proximity of tert-butyl and methyl groups to confirm stereochemistry .

Advanced Research Questions

Q. How do steric effects of the tert-butyl and methyl ester groups influence reactivity?

  • Methodological Answer :
  • Steric hindrance : The bulky tert-butyl group at O-7 reduces nucleophilic attack at the adjacent carbonyl, favoring selective functionalization at the less hindered O-2 methyl ester .
  • Rotational barriers : N–CO bond rotation in derivatives (e.g., acetyl or nitroso) is reduced by 1.2–6.5 kcal/mol compared to unstrained analogs, as determined by variable-temperature NMR .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) mitigate steric clashes during palladium-catalyzed coupling .

Q. What methodologies assess the compound's biological activity?

  • Methodological Answer :
  • Cocrystallization : Forms 1:1 cocrystals with bioactive ligands (e.g., 2-aminobenzothiazole) to enhance solubility and activity, analyzed via X-ray diffraction .
  • In vitro assays : Derivatives are tested for anticancer activity by measuring IC50_{50} values against tumor cell lines, referencing norcantharidin analogs (IC50_{50} = 5–20 µM) .
  • Enzyme inhibition : Evaluates interactions with metalloenzymes (e.g., superoxide dismutase) using manganese complexes to study trace element cofactor roles .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Catalyst screening : Palladium-bisimidazol-2-ylidene complexes outperform traditional catalysts in coupling reactions, achieving 60–80% yields .
  • Temperature control : Cyclization steps require precise heating (70–90°C) to avoid side reactions .
  • Protecting group strategies : tert-Butyl esters enhance stability during acidic/basic conditions, while methyl esters allow selective deprotection .

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